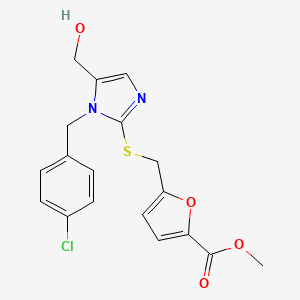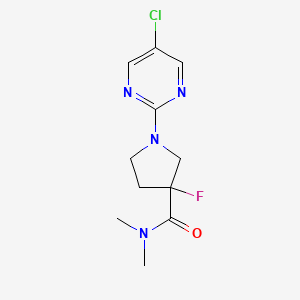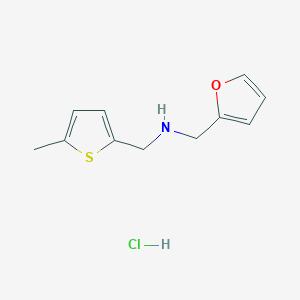
3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a methylene bridge . The benzamide group is substituted with two methoxy groups at the 3 and 4 positions .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 328.39 g/mol. Other computed properties include a XLogP3-AA of 5.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 5, an exact mass of 404.11946368 g/mol, a monoisotopic mass of 404.11946368 g/mol, a topological polar surface area of 88.7 Ų, a heavy atom count of 29, and a complexity of 554 .
Aplicaciones Científicas De Investigación
Antioxidant and Antibacterial Activities
- A study conducted by Yakan et al. (2020) synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid, which exhibited significant antioxidant and antibacterial activities. These compounds were effective in free radical scavenging and metal chelating activity, with one specific benzamide compound showing notable metal chelate activity. The compounds also demonstrated growth inhibitory activity against various bacteria (Yakan et al., 2020).
Anticancer Activity
- The research by Waghmare et al. (2013) involved synthesizing novel heterocyclic compounds, including derivatives of benzothiazole. These compounds exhibited remarkable in-vitro anticancer activity against various human cancer cell lines, highlighting their potential in cancer treatment (Waghmare et al., 2013).
Antihyperglycemic Agents
- A study by Nomura et al. (1999) identified certain benzamide derivatives as potential antidiabetic agents. One of the compounds, KRP-297, was indicated as a promising drug candidate for treating diabetes mellitus (Nomura et al., 1999).
Antimicrobial Activity
- Abbas et al. (2014) conducted a study on benzothiazoles, demonstrating their potent antimicrobial properties. Various derivatives were synthesized, which were then screened for antimicrobial activity (Abbas et al., 2014).
Anti-Fibrosis Drug Potential
- Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which showed potential as an oral anti-fibrotic drug. This inhibitor demonstrated significant suppression of renal and hepatic fibrosis and exerted anti-metastatic effects on a breast cancer-bearing mice model (Kim et al., 2008).
Corrosion Inhibition
- Hu et al. (2016) synthesized two benzothiazole derivatives to study their effect on steel corrosion inhibition in a hydrochloric acid solution. These inhibitors showed superior stability and higher efficiency compared to previously reported benzothiazole family inhibitors (Hu et al., 2016).
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-4-6-12-15(8-10)23-17(18-12)19-16(20)11-5-7-13(21-2)14(9-11)22-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRJVFMZHJYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2652856.png)
![3,4-dihydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B2652857.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea](/img/structure/B2652862.png)

![2-imino-N,1-bis(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2652866.png)

![2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652870.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2652871.png)
![2-Chloro-N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2652872.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652873.png)

![4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2652878.png)